Chlorodifluoroacetic acid, lithium salt
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Overview
Description
Indirubin-3’-oxime is a synthetic derivative of indirubin, a naturally occurring bisindole isomer of indigo. Indirubin has been traditionally used in Chinese medicine for its therapeutic properties, particularly in the treatment of chronic myelocytic leukemia. Indirubin-3’-oxime has gained significant attention due to its enhanced biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indirubin-3’-oxime can be synthesized through various methods. One common approach involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions .
Industrial Production Methods: Industrial production of indirubin-3’-oxime often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced techniques such as nanoencapsulation to improve the solubility and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Indirubin-3’-oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert indirubin-3’-oxime into its corresponding amine.
Substitution: The oxime group can be substituted with other functional groups to create novel derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products: The major products formed from these reactions include various indirubin derivatives with modified biological activities .
Scientific Research Applications
Indirubin-3’-oxime has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive indirubin derivatives.
Biology: The compound has been shown to inhibit glycogen synthase kinase-3β and cyclin-dependent kinases, making it a valuable tool for studying cell cycle regulation and signal transduction pathways
Medicine: Indirubin-3’-oxime exhibits potent anti-cancer properties, particularly against leukemia and other cancers. .
Industry: The compound’s anti-inflammatory properties make it a potential candidate for developing new therapeutic agents
Mechanism of Action
Indirubin-3’-oxime exerts its effects primarily through the inhibition of glycogen synthase kinase-3β and cyclin-dependent kinases. This inhibition leads to cell cycle arrest in the G2/M phase, preventing cell proliferation. Additionally, the compound activates the Wnt/β-catenin signaling pathway, promoting chondrocyte maturation and bone growth .
Comparison with Similar Compounds
Indirubin: The parent compound, known for its anti-leukemic properties.
Indirubin-5-sulphonic acid: Another derivative with similar biological activities.
5-Methoxyindirubin-3’-oxime: A derivative with enhanced anti-cancer properties.
Uniqueness: Indirubin-3’-oxime is unique due to its enhanced stability and solubility compared to indirubin. It also exhibits a broader spectrum of biological activities, making it a versatile compound for various scientific and medical applications .
Properties
IUPAC Name |
lithium;2-chloro-2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMWDCHCBBLWEV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(F)(F)Cl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF2LiO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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